2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-6-2-3-7(4-8(6)16(19)20)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPNEBZEKXCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazolidinone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives, including the compound .
-
Synthesis and Evaluation :
- A series of thiazolidinone derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The compound demonstrated significant efficacy against various pathogens, with minimum inhibitory concentrations (MIC) indicating potent activity against both gram-positive and gram-negative bacteria .
- Case Study :
Antiviral Applications
The antiviral potential of thiazolidinone compounds has also been explored extensively.
- Mechanism of Action :
-
Research Findings :
- In vitro studies indicated that certain thiazolidinone derivatives could inhibit the activity of RNA-dependent RNA polymerase, which is crucial for viral replication in hepatitis C virus (HCV) models . The compound's ability to reduce viral load positions it as a candidate for further development in antiviral therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidinone derivatives.
- Substituent Influence :
- Design Strategies :
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Core
- N-(2-Chlorophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide: The chloro substituent provides electron-withdrawing effects, which may improve metabolic stability but reduce tumor cell line activity compared to nitro-substituted analogs (IC50 values for nitro derivatives: 12.7–15.28 mg/mL in MCF-7/A549 cells) .
Modifications on the Acetamide Side Chain
- N-(4-isopropylphenyl)-2-{2-[(2,6-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide: The bulky isopropyl and dimethylphenyl groups reduce solubility (molar mass: 409.54 g/mol) but may enhance receptor binding specificity. In contrast, the nitro group in the target compound balances lipophilicity and electronic effects, favoring membrane permeability .
- The benzylidene substituent introduces π-π stacking interactions, which are absent in the target compound .
Key Research Findings
- Tautomerism: Analogous compounds exhibit tautomeric equilibria between imino-ketone and amino-enol forms, which may influence binding to biological targets .
- Synthetic Routes : The target compound likely follows thiourea-cyclization pathways similar to those in , but nitro-group introduction may require nitration under controlled conditions .
- Structure-Activity Relationships (SAR) :
Biological Activity
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide is a heterocyclic compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is integral to its biological activity. The molecular formula is , with a molecular weight of 381.76 g/mol. Its structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClF3N3O3S |
| Molecular Weight | 381.76 g/mol |
| IUPAC Name | N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| InChI Key | AULUZGPHYOACPG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound has demonstrated bactericidal activity in time-kill assays, indicating its potential for treating bacterial infections .
Anticancer Activity
The thiazolidinone derivatives have been explored for their anticancer properties. Studies reveal that they can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
In a study evaluating the cytotoxic effects of various thiazolidinone derivatives:
- Compound 13 exhibited an IC50 value of less than 1 µg/mL against human glioblastoma cells, outperforming standard chemotherapeutics like doxorubicin .
Mechanism of Action:
The anticancer activity is believed to arise from the compound's ability to interact with cellular receptors and inhibit key enzymes involved in cancer cell proliferation .
Other Therapeutic Potentials
Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:
- Anti-inflammatory Effects: Some derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuroprotective Activity: Research indicates potential neuroprotective effects, suggesting applications in neurodegenerative disorders .
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions to form the thiazolidine ring.
Mechanism of Action:
The exact mechanisms by which this compound exerts its biological effects involve:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between thiazolidinone precursors and substituted acetamide derivatives. For example, a two-step procedure may include:
Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF).
Coupling with 4-methyl-3-nitroaniline using carbodiimide-based coupling agents.
Critical parameters include reaction temperature (room temperature vs. reflux), solvent polarity (DMF for solubility), and stoichiometric ratios (1.5:1 molar excess of chloroacetylated intermediates). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiazolidinone ring (δ ~4.5–5.5 ppm for imino protons) and nitrophenyl groups (δ ~7.5–8.5 ppm for aromatic protons).
- X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration of the imino group.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 365.08).
These techniques are complemented by IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹) .
Q. What initial biological screening approaches are recommended for evaluating its pharmacological potential?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Test against targets like α-glucosidase or cyclooxygenase-2 (COX-2) using spectrophotometric methods (IC₅₀ calculations).
- Antimicrobial Activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Cytotoxicity : Screen via MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications at the thiazolidinone ring affect the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?
- Methodological Answer :
- Modifications : Introduce substituents (e.g., methyl, halogen) at the 3-position of the thiazolidinone or replace the nitro group with methoxy/acetyl on the phenyl ring.
- SAR Workflow :
Synthesize derivatives via parallel combinatorial chemistry.
Profile activities using dose-response curves in target assays.
Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to enzymes like COX-4.
- Key Finding : Nitro groups enhance electron-withdrawing effects, increasing enzyme inhibition potency by 2–3 fold compared to methoxy analogs .
Q. What strategies resolve contradictions in biological activity data between in vitro and preliminary in vivo models?
- Methodological Answer : Address discrepancies via:
- Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodent models (e.g., Sprague-Dawley rats) using HPLC.
- Metabolite Profiling : Identify phase I/II metabolites via LC-MS to assess metabolic stability.
- Toxicity Screening : Conduct histopathological analysis of liver/kidney tissues to rule out off-target effects.
Example: Poor in vivo efficacy despite strong in vitro activity may stem from rapid hepatic clearance, necessitating prodrug design .
Q. How can computational modeling predict the compound's interaction with biological targets, and what limitations exist?
- Methodological Answer :
- Approach : Use molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions over 100-ns trajectories.
- Validation : Compare predicted binding free energies (MM-PBSA) with experimental IC₅₀ values.
- Limitations : Simulations may underestimate solvent effects or conformational flexibility of the thiazolidinone ring, requiring experimental validation via mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in enzyme inhibition assays across different laboratories?
- Methodological Answer :
Standardize assay conditions (pH, temperature, substrate concentration).
Validate enzyme source purity via SDS-PAGE.
Use a reference inhibitor (e.g., acarbose for α-glucosidase) as a positive control.
Perform statistical analysis (e.g., ANOVA) to identify inter-lab variability sources.
Example: Discrepancies in COX-2 inhibition may arise from differences in recombinant vs. native enzyme preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
